molecular formula C11H15Br B2593132 1-(Bromomethyl)-3-tert-butylbenzene CAS No. 102405-32-3

1-(Bromomethyl)-3-tert-butylbenzene

Cat. No.: B2593132
CAS No.: 102405-32-3
M. Wt: 227.145
InChI Key: PJQAWFRZGVFIOK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-tert-butylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and a tert-butyl group (-C(CH3)3) are attached to the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Another method involves the direct bromination of 3-tert-butyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Oxidation: The compound can be oxidized to form 3-tert-butylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield 3-tert-butylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to enhance the reactivity of the nucleophile.

    Oxidation: Reactions are often performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Reactions are usually conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) to prevent the reducing agent from reacting with water.

Major Products Formed

    Nucleophilic Substitution: Products include 3-tert-butylbenzyl alcohol, 3-tert-butylbenzyl ethers, and 3-tert-butylbenzylamines.

    Oxidation: The major product is 3-tert-butylbenzaldehyde.

    Reduction: The major product is 3-tert-butylbenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-3-tert-butylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the synthesis of biologically active molecules for studying their effects on biological systems.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

1-(Bromomethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:

    1-(Chloromethyl)-3-tert-butylbenzene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It undergoes similar reactions but with different reactivity due to the difference in leaving group ability.

    1-(Bromomethyl)-4-tert-butylbenzene: Similar in structure but with the tert-butyl group in the para position. This positional isomer may exhibit different reactivity and selectivity in certain reactions.

    3-tert-Butylbenzyl Alcohol: The alcohol derivative of this compound. It serves as a precursor in the synthesis of the bromide compound.

Properties

IUPAC Name

1-(bromomethyl)-3-tert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQAWFRZGVFIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102405-32-3
Record name 1-(bromomethyl)-3-tert-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A dry 100 mL 3-necked flask equipped with a nitrogen inlet, a condenser, a thermometer, and a magnetic stirrer was charged with 2.0 g of 3-tert-butyltoluene (Wiley Organics, Coshocton, Ohio 43812), 2.40 g of N-bromosuccinimide (Aldrich), and 30 mL of CCl4. The mixture was treated with 0.16 g of benzoyl peroxide (Aldrich) and heated at 6-° C. under N2. Careful temperature control is important to minimize by-product formation. After 1 h at 60° C. the reaction mixture was cooled to 0° C., filtered to remove succinimide, and the filtrate was concentrated in vacuo to afford a light yellow liquid. Analysis of this material by tlc (SiO2, hexane) indicated a major new component at Rf =0.50, a minor component at Rf =0.55, and a trace of 3-tert-butyltoluene at Rf =0.75. The crude product was purified by flash chromatography on 100 g of silica gel (hexane) to afford 1.06 g (35%) of 3-tert-butylbenzyl bromide as a clear liquid.
Quantity
2 g
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reactant
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2.4 g
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30 mL
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0.16 g
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Synthesis routes and methods II

Procedure details

To 1-methyl-3-tert-butyl-benzene (551 mg, 3.72 mmol), NBS (730 mg, 1.1 eq) and AIBN (14 mg, catalytic amount) was added CCl4 (8 mL), which was then refluxed for 2 h. The suspended particles were removed by filtration, and washed with CCl4. The organic layers were combined and concentrated under reduced pressure to give 860 mg of a yellow liquid (which was identified by NMR to contain about 15% dibromo derivative).
Quantity
551 mg
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reactant
Reaction Step One
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730 mg
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reactant
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14 mg
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catalyst
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Quantity
8 mL
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solvent
Reaction Step One
Yield
15%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dissolve 3-tert-butyltoluene (0.5 mL, 2.9 mmol) in carbon tetrachloride (20 mL). Add NBS (530 mg, 3 mmol) and irradiate the reaction mixture with a 250 watt sun-lamp with simultaneous heating to reflux for 1 h. Cool to ambient temperature, filter, and concentrate filtrate to dryness to give crude 1-bromomethyl-3-tert-butylbenzene. Dissolve crude 1-bromomethyl-3-tert-butylbenzene (600 mg) in anhydrous DMF. Add portion wise sodium azide (260 mg, 4 mmol) and stir at room temperature for 2 h. Pour the mixture into water (250 mL), extract with EtOAc (3×50 mL), wash combined organic extracts with brine, dry over MgSO4, filter and evaporate solvent to give crude 1-azidomethyl-3-tert-butylbenzene, that was used without further purification. Dissolve crude 1-azidomethyl-3-tert-butylbenzene in methanol containing 10% Pd/C (75 mg) at 5° C., and stir the resulting slurry under 1 atm H2 for 1 h. Filtrate, concentrate in vacuo and purify by chromatography on silica gel eluting sequentially with hexane/EtOAc (4:1 and 1:1), EtOAc, methanol and 2M ammonia in methanol to give the title compound (255 mg, 53% overall). MS (ES+) m/z: 164 (M+H)+.
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0.5 mL
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reactant
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20 mL
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530 mg
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